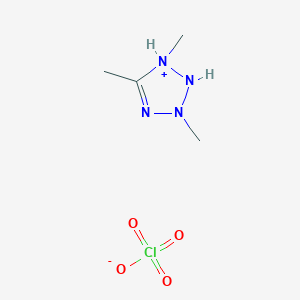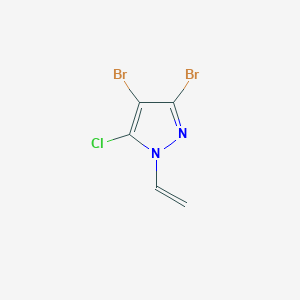
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a chlorine atom at position 5, and an ethenyl group at position 1. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole typically involves the reaction of 3,4-dibromo-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethenyl group can be introduced through a subsequent reaction with an appropriate vinylating agent under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dehalogenated or partially reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Dehalogenated pyrazoles.
Substitution: Functionalized pyrazoles with various substituents.
Applications De Recherche Scientifique
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar structure but lacks the bromine atoms.
3,5-Dibromo-1H-pyrazole: Similar structure but lacks the ethenyl group.
1-Vinyl-3,5-dichloro-1H-pyrazole: Similar structure but has chlorine atoms instead of bromine.
Uniqueness
3,4-Dibromo-5-chloro-1-ethenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and ethenyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
923035-90-9 |
|---|---|
Formule moléculaire |
C5H3Br2ClN2 |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
3,4-dibromo-5-chloro-1-ethenylpyrazole |
InChI |
InChI=1S/C5H3Br2ClN2/c1-2-10-5(8)3(6)4(7)9-10/h2H,1H2 |
Clé InChI |
JOSPHELWULATBY-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C(=C(C(=N1)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


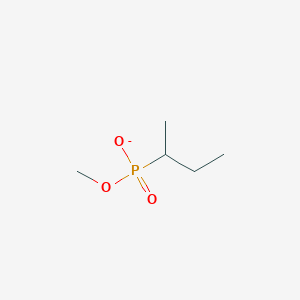
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
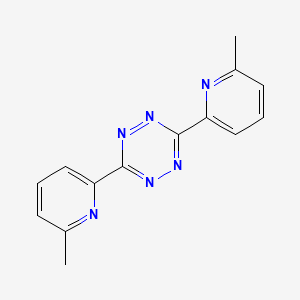
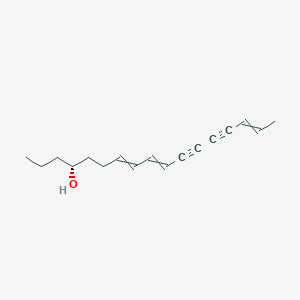
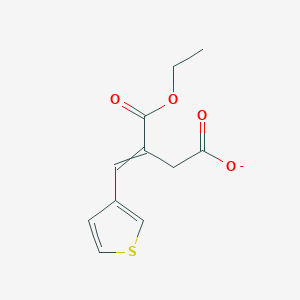
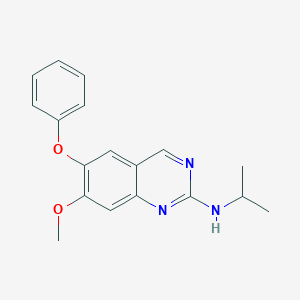
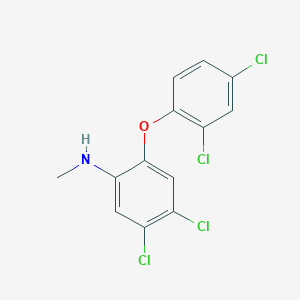
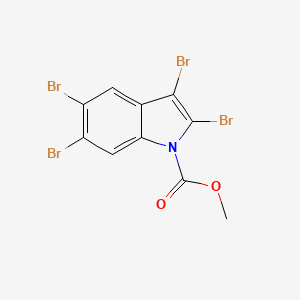
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
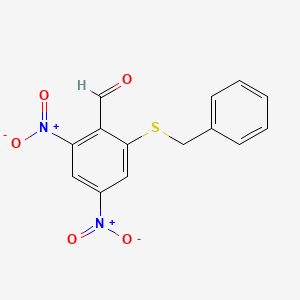
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
